molecular formula C16H24N2O2 B177814 4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester CAS No. 159874-34-7

4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester

Cat. No. B177814
CAS RN: 159874-34-7
M. Wt: 276.37 g/mol
InChI Key: WVCCTTCYYHHOIR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C17H26N2O2/c1-14(2)18-12-15-8-10-19(11-9-15)17(20)21-13-16-6-4-3-5-7-16/h3-7,14-15,18H,8-13H2,1-2H3 . This indicates that the compound has a molecular weight of 290.41 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that carboxylic acids, such as the one present in this compound, often undergo reactions where the hydroxyl group is converted to a chlorosulfite intermediate, making it a better leaving group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.41 . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Drug Discovery

Piperidine derivatives are integral in the design of new drugs. The unique structure of Benzyl 4-(isopropylamino)piperidine-1-carboxylate makes it a valuable scaffold in medicinal chemistry. It can be used to create novel compounds with potential therapeutic effects, especially in targeting neurological disorders and pain management .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It can undergo various chemical reactions, including cyclization and amination, to yield new piperidine derivatives. These derivatives can then be further functionalized to produce a wide range of organic molecules .

Catalysis

The piperidine moiety within the compound can act as a catalyst in certain chemical reactions. This is particularly useful in speeding up reactions in the synthesis of complex organic compounds, potentially reducing the time and cost of production .

Biological Activity Studies

The biological activity of piperidine derivatives is a hot topic in pharmacologyBenzyl 4-(isopropylamino)piperidine-1-carboxylate can be used as a standard or reference compound in biological assays to study the pharmacological effects of new drug candidates .

Pharmacological Applications

Piperidine derivatives are found in more than twenty classes of pharmaceuticals. This particular compound could be explored for its pharmacological applications, possibly leading to the development of new medications for various diseases .

Chemical Physics

In the field of chemical physics, the compound’s properties can be analyzed to understand its behavior under different physical conditions. This knowledge can contribute to the development of new materials with desired physical properties .

Nanotechnology

The compound’s structural features may be utilized in nanotechnology, particularly in the creation of nano-sized carriers for drug delivery systems. This application could revolutionize how drugs are delivered and targeted within the body .

Polymer Science

Lastly, piperidine derivatives can be incorporated into polymers to modify their propertiesBenzyl 4-(isopropylamino)piperidine-1-carboxylate could be used to create polymers with enhanced flexibility, durability, or other desirable characteristics .

properties

IUPAC Name

benzyl 4-(propan-2-ylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)17-15-8-10-18(11-9-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCCTTCYYHHOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633436
Record name Benzyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester

CAS RN

159874-34-7
Record name Phenylmethyl 4-[(1-methylethyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159874-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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